REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[C:10](=[O:15])[CH:9]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)C1C=CC=CC=1>C(O)(=O)C.[C].[Pd]>[CH3:14][N:11]1[CH2:12][CH2:13][NH:8][CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]1=[O:15] |f:2.3|
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Name
|
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(N(CC1)C)=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
palladium-carbon
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISTILLATION
|
Details
|
acetic acid was distilled under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
Residue was dissolved in DM water (75 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methylene chloride (2×75 ml)
|
Type
|
WASH
|
Details
|
washed with DM water (75 ml)
|
Type
|
CONCENTRATION
|
Details
|
The methylene chloride layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(NCC1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |